

Application Notes and Protocols for Screening Transgene-Free D3-Edited Rice Plants

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Compound of Interest		
Compound Name:	D3-2	
Cat. No.:	B1192574	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR/Cas9 technology has emerged as a powerful tool for precise genome editing in various crops, including rice. The targeted modification of genes, such as the D3 gene, offers the potential to improve agronomic traits like plant architecture, yield, and disease resistance. The D3 gene is a key component of the strigolactone signaling pathway and acts as a negative regulator of tillering and a positive regulator of plant height. Editing the D3 gene can therefore lead to desirable traits such as dwarfism and increased tiller number, contributing to higher yields. A critical step in developing genetically edited crops for research and potential commercialization is the identification and selection of plants that are free of the transgene cassette (e.g., Cas9 and selection markers) used for the editing process. This ensures that the desired phenotypic changes are due to the specific gene edit and not the presence of foreign DNA.

These application notes provide detailed protocols for screening transgene-free D3-edited rice plants, covering molecular and visual screening methods.

Data Presentation

Editing of the D3 gene in rice has been shown to significantly alter key agronomic traits. The following tables summarize the quantitative data from studies on D3-edited rice lines.



Table 1: Phenotypic Changes in Transgene-Free D3-Edited Rice Lines

Trait	Wild Type (DS)	D3-Edited Lines (d3-DS)	Percentage Change
Plant Height	~88 cm	64-68 cm	21-27% reduction[1]
Tiller Number (panicles/plant)	~8	~20	150% increase[1][2]
Grain Yield per Plant	No significant difference	No significant difference	-
Heading Date	Normal	Earlier	Not quantified

Table 2: Enhanced Disease Resistance in Transgene-Free D3-Edited Rice Lines

Pathogen	Wild Type (DS)	D3-Edited Lines	Percentage
	Lesion Length	Lesion Length	Reduction
Xanthomonas oryzae pv. oryzae (Xoo)	Not specified	Reduced	22-38%[2]

Experimental Protocols

Agrobacterium-Mediated Transformation of Rice Callus

This protocol outlines the steps for introducing the CRISPR/Cas9 construct targeting the D3 gene into rice callus using Agrobacterium tumefaciens.

Materials:

- Mature rice seeds (e.g., japonica cultivar 'Nipponbare')
- Agrobacterium tumefaciens strain (e.g., EHA105) harboring the CRISPR/Cas9 binary vector
- Callus Induction Medium (2N6)
- Co-cultivation Medium (2N6-AS)



- Washing Solution (sterile water with antibiotics)
- Selection Medium (2N6-TCH with hygromycin)
- Regeneration Medium
- Rooting Medium
- 70% Ethanol
- Commercial bleach solution
- · Sterile distilled water
- Sterile filter paper

- · Callus Induction:
 - Sterilize mature rice seeds by washing with 70% ethanol for 1 minute, followed by a 30-minute wash in a commercial bleach solution with a drop of Tween-20.[2]
 - Rinse the seeds thoroughly with sterile distilled water.
 - Place the sterilized seeds on Callus Induction Medium (2N6) and incubate in the dark at 28°C for 3-4 weeks to induce embryogenic callus formation.[2][3]
- Agrobacterium Preparation:
 - Streak the Agrobacterium strain containing the CRISPR/Cas9 construct on YM solid medium with appropriate antibiotics and incubate at 28°C for 2-3 days.[2]
 - Resuspend the bacterial colonies in AAM liquid medium containing acetosyringone to an OD600 of approximately 1.0.[2]
- Infection and Co-cultivation:
 - Subculture the induced rice calli onto fresh 2N6 medium a week before infection.



- Immerse the calli in the Agrobacterium suspension for about 40 minutes.
- Blot the infected calli on sterile filter paper and place them on Co-cultivation Medium (2N6-AS).
- Incubate in the dark at 26°C for 2-3 days.[2]
- Washing and Selection:
 - Wash the calli with sterile water containing antibiotics (e.g., Claforan and Timentin) to remove excess Agrobacterium.
 - Transfer the washed calli to Selection Medium (2N6-TCH) containing hygromycin (30-50 mg/L) for selection of transformed cells.[4][5]
 - Subculture the calli on fresh selection medium every two weeks.
- Regeneration and Rooting:
 - Transfer the hygromycin-resistant calli to Regeneration Medium and incubate under light to induce shoot formation.
 - Once shoots have developed, transfer them to Rooting Medium to induce root growth.
 - Acclimatize the regenerated plantlets and transfer them to soil.

PCR-Based Screening for Transgene-Free Plants

This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence or absence of the Cas9 and hygromycin resistance (hpt) transgenes in the genomic DNA of regenerated T1 generation plants.

Materials:

- · Genomic DNA extraction kit or CTAB buffer
- PCR primers specific for the Cas9 gene and the hpt gene (see Table 3)
- Taq DNA polymerase and reaction buffer



- dNTPs
- Agarose
- DNA loading dye
- 1x TAE buffer
- DNA ladder
- · Gel electrophoresis system and imaging equipment

Table 3: Example PCR Primers for Transgene Detection

Primer Name	Sequence (5' to 3')	Target Gene
OsCas9-F	GGGTAATGAACTCGCTCTG C	Cas9[6]
OsCas9-R	TGGCGTCAAGAACTTCCTTT G	Cas9[6]
Hyg-F	Your specific forward primer sequence	hpt
Hyg-R	Your specific reverse primer sequence	hpt

- Genomic DNA Extraction:
 - Extract genomic DNA from the leaves of T1 generation rice plants using a commercial kit or the CTAB method.[7]
- PCR Amplification:
 - Set up PCR reactions using primers specific for the Cas9 and hpt genes. A typical reaction mixture includes genomic DNA, forward and reverse primers, dNTPs, Taq polymerase,



and reaction buffer.

- Use the following thermocycler conditions (can be optimized based on primer specifics):
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-60°C for 30 seconds
 - Extension: 72°C for 1 minute/kb
 - Final extension: 72°C for 10 minutes
- Gel Electrophoresis:
 - Analyze the PCR products by running them on a 1% agarose gel.
 - Visualize the DNA bands under UV light. Plants that do not show a band for the Cas9 and hpt genes are considered transgene-free.

Visual Screening of Transgene-Free Seeds using DsRED Fluorescence

This method allows for the rapid, non-destructive screening of transgene-free seeds by monitoring the absence of a fluorescent marker (DsRED) linked to the CRISPR/Cas9 construct. [8][9][10][11][12]

Materials:

- T1 generation seeds from D3-edited rice plants transformed with a CRISPR/Cas9 vector containing a seed-specific DsRED expression cassette.
- Stereomicroscope equipped with a DsRED filter.



- Seed Visualization:
 - Place the dry T1 seeds on a petri dish.
 - Observe the seeds under a stereomicroscope with a DsRED filter.
- Selection:
 - Seeds that fluoresce red contain the transgene.
 - Seeds that do not show red fluorescence are considered potentially transgene-free.
- Confirmation:
 - Germinate the non-fluorescent seeds and confirm the absence of the transgene using the PCR-based screening method described above.

H₂O₂-Based Visual Screening of Transgene-Free Seedlings (DAB Staining)

This protocol provides a simple and high-throughput method to visually identify transgene-free plants based on the accumulation of hydrogen peroxide (H₂O₂) in the presence of hygromycin. [13]

Materials:

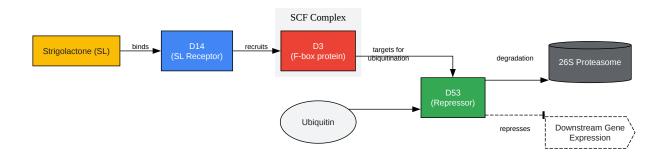
- Leaves from T1 generation rice seedlings.
- Hygromycin B (HyB) solution (50 mg/L).
- 3,3'-diaminobenzidine (DAB) solution.

- Hygromycin Treatment:
 - Excise leaf segments from T1 seedlings.



- Incubate the leaf segments in a 50 mg/L HyB solution for 10-12 hours.[13]
- DAB Staining:
 - After incubation, wash the leaf segments and immerse them in DAB solution.
 - Incubate until a brownish precipitate is visible.
- Observation:
 - Transgenic plants containing the hygromycin phosphotransferase (hpt) gene will not show significant browning, as they can detoxify the antibiotic.
 - Transgene-free plants will exhibit a dark brown precipitate due to the accumulation of H₂O₂ as a stress response to hygromycin.[13]

Mandatory Visualization Strigolactone Signaling Pathway

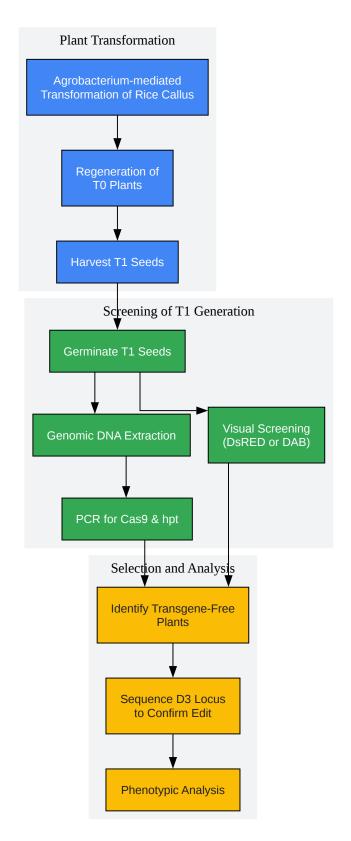


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Caption: Strigolactone signaling pathway involving the D3 protein.



Experimental Workflow for Screening Transgene-Free Rice





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Caption: Workflow for generating and screening transgene-free edited rice.

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